3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclopentylpropanamide side chain at the N-position of the pyrazole ring and a phenyl substituent on the pyrazolo-pyrimidine core. Its molecular formula is C₂₄H₂₇N₇O, with a molecular weight of 429.52 g/mol.
Properties
IUPAC Name |
3-cyclopentyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-16-13-20(27-21(31)12-11-17-7-5-6-8-17)30(28-16)23-19-14-26-29(22(19)24-15-25-23)18-9-3-2-4-10-18/h2-4,9-10,13-15,17H,5-8,11-12H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQJWFYMEUFZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 415.5 g/mol
- CAS Number : 1006303-87-2
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It belongs to the phenylpyrazolo[3,4-d]pyrimidine class, which is known for various biological activities, including:
- Inhibition of EGFR/VGFR2 : The compound exhibits inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), with IC values ranging from 0.3 to 24 µM .
Case Study: In Vitro Analysis
In vitro studies have demonstrated that derivatives of phenylpyrazolo[3,4-d]pyrimidine can effectively inhibit tumor growth. For instance, a related compound showed significant anti-proliferative effects against MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration .
The mechanism of action involves:
- Binding Affinity : Molecular docking studies indicate a strong binding affinity to EGFR, suggesting that the compound competes with ATP for binding sites, thereby inhibiting kinase activity.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .
Comparative Biological Activity Table
| Compound Name | IC (µM) | Target Receptor | Activity Type |
|---|---|---|---|
| This compound | 0.3 - 24 | EGFR/VGFR2 | Inhibitor |
| Compound 12b | 0.016 - 19.56 | EGFR (WT/T790M) | Anti-proliferative |
| Compound 5i | 0.3 - 7.60 | Dual EGFR/VGFR2 | Tumor growth inhibition |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazolo-Pyrimidine Core
3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide ()
- Key Difference : Replacement of the phenyl group with a 4-fluorophenyl moiety.
- Impact : Fluorine’s electronegativity increases binding affinity to hydrophobic pockets in target proteins (e.g., kinases). However, the reduced steric bulk compared to cyclopentyl may alter selectivity.
- Molecular Weight : 443.49 g/mol (higher due to fluorine).
- Activity : Fluorinated analogs often exhibit enhanced metabolic stability and bioavailability .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()
Modifications in Side Chains and Functional Groups
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Key Difference : Incorporation of a chromen-4-one moiety and sulfonamide group.
- Impact: The chromenone system adds planar rigidity, favoring intercalation with biomolecules. The sulfonamide group enhances solubility but may reduce blood-brain barrier penetration.
- Molecular Weight : 589.1 g/mol (significantly higher due to complex substituents).
- Activity : Demonstrated efficacy in kinase inhibition assays (e.g., PI3K/AKT pathway) .
3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide ()
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
